molecular formula C10H8FNO B3059628 6-Fluoro-7-methoxyisoquinoline CAS No. 1036711-00-8

6-Fluoro-7-methoxyisoquinoline

Cat. No. B3059628
Key on ui cas rn: 1036711-00-8
M. Wt: 177.17
InChI Key: UKSBEGUPFICXCI-UHFFFAOYSA-N
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Patent
US08710228B2

Procedure details

Starting from 3-methoxy-4-fluoro-benzaldehyde, the title compound was prepared by the same reaction sequence as 6-fluoro-isoquinoline (5). Rt=0.70 min (Method #4). Detected mass: 178.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[F:11])[CH:6]=O.FC1C=C2C(=CC=1)C=[N:18][CH:17]=[CH:16]2>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:8]([CH:16]=[CH:17][N:18]=[CH:6]2)=[CH:9][C:10]=1[F:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=CN=CC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2C=CN=CC2=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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